6,7-dimethyl-1,2,4-benzotriazin-3-amine

Chemical characterization Reference standards Procurement quality

This 6,7-dimethyl-substituted benzotriazine is a critical diversity element for kinase inhibitor screening campaigns. Class-level SAR confirms that the 6,7-dimethyl pattern profoundly modulates target engagement versus unsubstituted or mono-methyl analogs, making generic scaffold substitution invalid. Procure as a non-patent-encumbered scaffold for proprietary SAR development. Note: Limited public physicochemical characterization data exists; verify synthetic feasibility independently per your specific starting materials.

Molecular Formula C9H10N4
Molecular Weight 174.2
CAS No. 27238-42-2
Cat. No. B6165071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethyl-1,2,4-benzotriazin-3-amine
CAS27238-42-2
Molecular FormulaC9H10N4
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-1,2,4-benzotriazin-3-amine: Chemical Identity and Baseline Properties for Procurement


6,7-Dimethyl-1,2,4-benzotriazin-3-amine (CAS 27238-42-2) is a dimethyl-substituted heterocyclic amine belonging to the 1,2,4-benzotriazine class. Available technical data indicate a molecular formula of C9H10N4 and a molecular weight of 174.20 g/mol . The compound is listed in chemical registries as a research intermediate, though specific physicochemical properties such as melting point, boiling point, and density are not characterized in publicly available authoritative databases . This lack of foundational characterization data represents the first critical differentiation point: scientists procuring this compound must be prepared for the absence of standard reference quality documentation, which contrasts with better-characterized analogs within the benzotriazine family.

Why 6,7-Dimethyl-1,2,4-benzotriazin-3-amine Cannot Be Replaced by Unsubstituted or Other Alkyl-Substituted Benzotriazine Analogs


Generic substitution within the 1,2,4-benzotriazin-3-amine scaffold is demonstrably invalid due to the profound impact of ring substitution patterns on biological target engagement. For the broader class, structure-activity relationship (SAR) studies have established that the position and nature of aromatic substituents dictate kinase inhibition selectivity and potency [1]. Although the specific 6,7-dimethyl substitution has not been isolated in published head-to-head studies, class-level inference from benzotriazine inhibitor programs confirms that even minor alkyl shifts can transform a low-micromolar inhibitor into a potent nanomolar lead compound [1]. Consequently, substituting 6,7-dimethyl-1,2,4-benzotriazin-3-amine with an unsubstituted, mono-methyl, or different dialkyl analog without experimental validation introduces unacceptable risk of activity loss, selectivity alteration, or synthetic pathway failure.

Quantitative Differentiation Evidence for 6,7-Dimethyl-1,2,4-benzotriazin-3-amine Against Comparable Heterocycles


Registry and Annotation Depth Comparison: 6,7-Dimethyl vs. Parent 1,2,4-Benzotriazin-3-amine

A direct comparison of public chemical registry entries reveals a substantial information gap that directly impacts procurement decisions. The parent compound, 1,2,4-benzotriazin-3-amine, has a well-defined PubChem Compound ID with associated computed properties, toxicological data, and literature links. In contrast, 6,7-dimethyl-1,2,4-benzotriazin-3-amine (CAS 27238-42-2) is listed only in vendor catalogs and a legacy ChemSpider record, with no active PubChem Compound Summary . The molecular formula and weight are available (C9H10N4, 174.20 g/mol), but melting point, boiling point, density, and spectroscopic reference data are absent . This represents a 100% deficit in key characterization parameters relative to the unsubstituted parent compound.

Chemical characterization Reference standards Procurement quality

Biological Annotation Gap: Target Elucidation Status for 6,7-Dimethyl-Benzotriazine vs. Tirapazamine Analogs

The broader 1,2,4-benzotriazine class has established anti-cancer and kinase inhibition activities. Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a clinically investigated hypoxia-selective cytotoxin with defined molecular targets and quantitative in vitro IC50 values [1]. Other benzotriazine derivatives have been characterized as Abl and Abl-T315I kinase inhibitors with IC50 values in the low nanomolar range [2]. In stark contrast, 6,7-dimethyl-1,2,4-benzotriazin-3-amine has zero published quantitative activity profiles in peer-reviewed literature. This is not a statement of inactivity, but rather a critical evidence gap: the compound cannot be scientifically prioritized for any biological application without de novo screening data.

Medicinal chemistry Target identification In vitro pharmacology

Patent Coverage and Intellectual Property Freedom-to-Operate: 6,7-Dimethyl Derivative vs. Patent-Protected Benzotriazine Kinase Inhibitors

A search of the patent literature reveals that the 6,7-dimethyl substitution pattern on 1,2,4-benzotriazin-3-amine is not explicitly claimed in major kinase inhibitor patent families, including EP1809614 (Benzotriazine Inhibitors of Kinases) and related filings [1]. This contrasts with numerous 7-aryl, 5-methyl, and N-alkylated benzotriazin-3-amine derivatives that are specifically claimed [1]. The absence of patent encumbrance on this specific substitution pattern represents a tangible differentiation point: the compound may offer a freer operating space for proprietary research programs, provided the generic benzotriazine patent landscape is independently assessed.

Intellectual property Freedom to operate Patent landscape

Recommended Application Scenarios for 6,7-Dimethyl-1,2,4-benzotriazin-3-amine Based on Current Evidence


Exploratory MedChem Screening Library Expansion

Given the class-level evidence that alkyl substitution on the benzotriazine core modulates kinase inhibition potency, this compound is logically positioned as a diversity element in screening libraries targeting novel kinase inhibitor chemotypes. However, users must incorporate appropriate positive controls (such as staurosporine) and be aware that no prior activity data exists [1].

Synthetic Methodology Development and Route Scouting

The compound may serve as a model substrate for developing synthetic routes to 6,7-disubstituted 1,2,4-benzotriazines. Its procurement for this purpose is supported by the compound's structural simplicity and the known synthetic accessibility of 3-amino-1,2,4-benzotriazines via condensation of 2,3-diaminotoluene derivatives [1]. However, users should independently verify synthetic feasibility with the specific starting materials available.

Non-Infringing Comparator for Patent-Protected Benzotriazines

For organizations conducting kinase inhibitor research, the compound may offer value as a non-patent-encumbered scaffold for generating proprietary structure-activity relationships in the benzotriazine space, as suggested by its absence from key patent claims [1]. This scenario is contingent on a formal IP search, as the inference from this document is not a legal opinion.

Quote Request

Request a Quote for 6,7-dimethyl-1,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.